N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-10-8-15(9-11-16)18(22)20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11H,4,6,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHHYGOCYRAYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by its reaction with a phenylacetyl chloride under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Chemical Reactions Analysis
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, using reagents like sodium methoxide.
Scientific Research Applications
N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to neuroinflammation and neurodegenerative diseases, as it can modulate inflammatory pathways.
Industrial Applications: It is explored for its use in the development of new materials with unique properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of N-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it inhibits enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition leads to the disruption of DNA synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
N-Phenylacetamide Derivatives with Sulfonamide Substituents
Example Compounds :
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Structure: Features a sulfonamide group with a 4-methylpiperazinyl substituent. Activity: Demonstrated analgesic activity comparable to paracetamol and anti-hypernociceptive effects in inflammatory pain models . Comparison: The sulfonamide group enhances solubility and receptor binding via hydrogen bonding, whereas the target compound’s 3,4-dihydroquinoline may improve lipophilicity and CNS penetration.
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (Compound 37) Structure: Contains a piperazine-sulfonamide group. Activity: Exhibited anti-inflammatory pain relief, likely due to modulation of COX or TRP channels . Comparison: The piperazine moiety in Compound 37 offers basicity and solubility, contrasting with the neutral, planar quinoline in the target compound.
Heterocyclic Acetamide Derivatives
- N-(2,3-Dihydro-1H-Inden-5-YL)-2-(4-Hydroxyphenyl)Acetamide (CAS 321853-28-5) Structure: Combines a dihydroindenyl group with a hydroxyphenylacetamide. Molecular Weight: 267.32 g/mol . Comparison: The dihydroindene core mimics the partial saturation of the target’s quinoline, but the hydroxyphenyl group may confer antioxidant or estrogenic activity absent in the target compound.
N-[4-(Oxirane-2-Ylmethoxy)Phenyl]Acetamide
Benzimidazole-Based Acetamides
- N-(4-[1-(3,5-Dichloro-Benzyl)-1H-Benzoimidazol-2-YL]-Phenyl)-Acetamide Structure: Contains a dichlorobenzyl-benzimidazole substituent. Molecular Weight: 410.3 g/mol . Comparison: The benzimidazole core is a known pharmacophore for antiviral or anticancer agents, differing from the quinoline’s typical CNS or antimicrobial applications.
Structural and Pharmacological Trends
Key Structural Differences
Functional Group Impact on Activity
Research Implications and Gaps
- Pharmacological Predictions: The target compound’s quinoline moiety may confer advantages in CNS drug design over sulfonamide-based analogs, though experimental validation is needed.
- Synthetic Challenges: The carbonyl linkage between phenyl and quinoline requires precise synthesis, contrasting with simpler sulfonamide derivatives .
- Contradictions : While sulfonamide derivatives show clear analgesic activity , benzimidazole-based analogs (e.g., ) may diverge in therapeutic targets, emphasizing the need for structure-activity relationship (SAR) studies.
Biological Activity
N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide is a synthetic compound that has attracted attention for its potential biological activities. This compound is characterized by the presence of a quinoline moiety, which is known for various pharmacological properties, including antitumor and antimicrobial activities. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.
Antitumor Activity
Recent studies have indicated that N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide exhibits significant antitumor properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism underlying this activity appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Analysis
A notable study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide resulted in:
- MCF-7 Cell Line : A 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
- HT-29 Cell Line : A significant increase in apoptotic cells as evidenced by Annexin V/PI staining.
These findings suggest that the compound effectively targets cancer cells while sparing normal cells, highlighting its therapeutic potential.
Antimicrobial Activity
In addition to its antitumor effects, N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide has shown promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Research Findings
A study evaluating the antimicrobial efficacy of this compound reported:
| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development in treating bacterial infections.
The biological activity of N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Modulation : It has been suggested that N-{4-[3,4-Dihydro-1(2H)-quinolinycarbonyl]phenyl}acetamide interacts with various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-{4-[3,4-dihydro-1(2H)-quinolinylcarbonyl]phenyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis is typically required, starting with amide coupling between quinoline derivatives and phenylacetamide precursors. Key steps include cyclization of the dihydroquinoline moiety and carbonyl activation using reagents like EDCI/HOBt. Optimize yield by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Monitor progress via TLC and HPLC, and purify via column chromatography using silica gel .
Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity post-synthesis?
- Methodological Answer :
- NMR : Use - and -NMR to verify quinoline ring protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm).
- IR : Confirm C=O stretches (1650–1750 cm) and N-H bending (1550–1650 cm).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How should preliminary biological activity screening be designed to evaluate anticancer or anti-inflammatory potential?
- Methodological Answer :
- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., cisplatin) and dose-response curves.
- Anti-inflammatory Tests : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages. Validate via ELISA or Western blot .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target binding?
- Methodological Answer :
- Analog Synthesis : Modify the quinoline carbonyl, phenylacetamide substituents, or dihydroquinoline saturation.
- Biological Testing : Compare IC values across analogs. For example, replacing the dihydroquinoline with a fully aromatic quinoline may reduce potency due to altered π-π stacking .
Q. What computational strategies validate molecular docking predictions for receptor-ligand interactions?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR or HDACs).
- Validation : Perform molecular dynamics (MD) simulations (50–100 ns) to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy. Cross-validate with mutagenesis studies on key residues .
Q. How can researchers reconcile discrepancies between computational binding predictions and experimental assay results?
- Methodological Answer :
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding free energies.
- Experimental Refinement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics (K, ΔH). Adjust docking parameters (e.g., solvation effects) to align with empirical data .
Q. What strategies optimize metabolic stability and bioavailability in preclinical development?
- Methodological Answer :
- In Vitro ADME : Assess microsomal stability (human liver microsomes) and CYP450 inhibition.
- Formulation : Use nanoparticle encapsulation (PLGA polymers) or co-solvents (PEG 400) to enhance solubility. Validate via pharmacokinetic studies in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
